molecular formula C18H20F3N3 B1380050 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline CAS No. 1227954-35-9

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B1380050
CAS No.: 1227954-35-9
M. Wt: 335.4 g/mol
InChI Key: YTOHIJQMRSJTGE-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C18H20F3N3 and a molecular weight of 335.37 g/mol. It is characterized by a benzylpiperazine moiety linked to a trifluoromethyl-substituted aniline group. This structure classifies it as a potential intermediate in organic synthesis and pharmaceutical research. While specific biological activity data for this exact compound is not available in the public domain, its molecular architecture suggests significant research utility. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in molecules with a wide range of pharmacological activities. Similarly, the trifluoromethyl group is a common bioisostere that can enhance a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, this aniline derivative serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Its applications may span across various research areas, including the discovery of new ligands for central nervous system targets, antimicrobial agents, and other biologically active compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific research applications.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3/c19-18(20,21)16-12-15(6-7-17(16)22)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOHIJQMRSJTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the aniline ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl group significantly impacts acidity and solubility. For example:

  • 2-(Trifluoromethyl)aniline has a predicted pKa of 1.10, much lower than 3-(trifluoromethyl)aniline (pKa 3.49) and 4-(trifluoromethyl)aniline (pKa 2.75) .
Table 1: Key Properties of Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Notable Properties
4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline Not explicitly listed C₁₈H₁₉F₃N₄ ~372.37* 4-benzylpiperazine, 2-CF₃ High lipophilicity (predicted)
2-(4-Benzylpiperazin-1-yl)aniline 199105-17-4 C₁₇H₂₁N₃ 267.37 4-benzylpiperazine, no CF₃ XLogP3: 2.7
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline 694499-26-8 C₁₃H₁₈F₃N₃ 273.30 4-methylpiperazine, 3-CF₃, methyl linker Pharmaceutical intermediate
3-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline - C₁₆H₁₇ClFN₃ 305.78 4-fluorophenylpiperazine, 3-Cl Potential kinase inhibitor

*Calculated based on molecular formula.

Biological Activity

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of arylpiperazine derivatives. Its unique structure, characterized by a benzylpiperazine moiety and a trifluoromethyl group attached to an aniline ring, positions it as a significant candidate in medicinal chemistry, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, interaction with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C18H20F3N3C_{18}H_{20}F_3N_3. The trifluoromethyl group enhances the lipophilicity of the molecule, which is crucial for its interaction with biological membranes and receptor binding.

Property Details
Molecular Weight351.37 g/mol
Chemical StructureBenzylpiperazine + Trifluoromethyl Aniline
LipophilicityEnhanced due to trifluoromethyl group

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The benzylpiperazine component is known for modulating neurotransmission, which can influence mood and behavior. This compound's ability to bind effectively to these receptors suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant activity in modulating serotonin receptor pathways. This modulation is crucial for developing treatments for mood disorders. The compound's interactions can lead to alterations in neurotransmitter release and receptor sensitivity, impacting various physiological processes .

Antipsychotic and Antidepressant Properties

Studies have shown that arylpiperazine derivatives can possess antipsychotic and antidepressant effects due to their ability to interact with multiple receptors involved in neurotransmission. Specifically, the compound may exhibit efficacy against conditions characterized by altered serotonin and dopamine signaling .

Case Studies

  • Serotonin Receptor Binding : A study demonstrated that similar piperazine derivatives effectively bind to serotonin receptors, influencing mood regulation. The binding affinity was significantly enhanced by the presence of the trifluoromethyl group, which improved lipophilicity and membrane permeability.
  • Dopamine Receptor Interaction : Another investigation focused on the interaction of piperazine derivatives with dopamine receptors. Results indicated that modifications at the aniline position could lead to varied receptor activity profiles, suggesting a pathway for designing more effective antipsychotic drugs .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing drugs targeting psychiatric disorders.
  • Organic Synthesis : Serving as an intermediate in synthesizing other biologically active molecules.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-(trifluoromethyl)aniline and 1-benzylpiperazine. Key parameters include:

  • Solvent : Polar aprotic solvents like DMSO or DMF enhance reactivity .
  • Temperature : Heating at 145–150°C for 4–6 hours ensures complete substitution .
  • Molar ratio : A 1:3 molar ratio of aniline derivative to piperazine minimizes side reactions .
    • Optimization : Monitor reaction progress via TLC or HPLC. Post-reaction purification involves recrystallization from ethanol or column chromatography .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Peaks for the benzyl group (δ 3.5–4.5 ppm for CH2, δ 7.2–7.4 ppm for aromatic protons) and piperazine protons (δ 2.5–3.5 ppm) .
  • ¹³C NMR : Trifluoromethyl carbons appear as quartets (δ ~120–125 ppm, J ≈ 270 Hz) .
  • ¹⁹F NMR : CF3 groups show singlets at δ -60 to -65 ppm .
    • Validation : Compare spectral data with analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) .

Advanced Research Questions

Q. What strategies enable selective functionalization of the benzylpiperazine moiety in this compound?

  • Methodology :

  • Debenzylation : Use Pd/C under hydrogen atmosphere to remove the benzyl group, enabling subsequent derivatization (e.g., alkylation or acylation) .
  • Electrophilic substitution : Introduce substituents (e.g., nitro, bromo) on the benzyl ring via Friedel-Crafts or halogenation reactions .
    • Challenges : Competing reactions at the aniline NH2 or trifluoromethyl group require protective groups (e.g., acetylation of NH2) .

Q. How does the benzylpiperazine substituent influence the compound’s bioactivity in receptor-binding studies?

  • Analysis :

  • Lipophilicity : The benzyl group increases logP, enhancing membrane permeability compared to unsubstituted piperazines .
  • Receptor affinity : Piperazine derivatives are known GABA receptor antagonists; structural analogs like Broflanilide (a pesticide) show noncompetitive RDL GABA receptor binding .
    • Experimental design : Compare IC50 values of benzylpiperazine derivatives vs. methylpiperazine analogs in radioligand displacement assays .

Q. What are the observed discrepancies in the compound’s stability under varying pH conditions, and how can they be resolved?

  • Data conflicts :

  • Acidic conditions : Protonation of the piperazine ring leads to degradation (e.g., via ring-opening) .
  • Basic conditions : Aniline NH2 may undergo oxidation or form Schiff bases .
    • Resolution : Stabilize the compound using antioxidants (e.g., BHT) in acidic buffers or store under inert gas at -20°C .

Methodological Challenges

Q. How can regioselective bromination of this compound be achieved?

  • Approach : Use N-bromosuccinimide (NBS) in DMF at 60°C, targeting the para position relative to the electron-donating piperazine group .
  • Monitoring : Track bromine incorporation via LCMS (m/z shift +79.9 Da) and confirm regiochemistry via NOESY NMR .

Q. What computational tools are effective in predicting the compound’s binding modes with biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) : Model interactions with GABA receptors using RDL subunit structures (PDB: 4COF) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

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